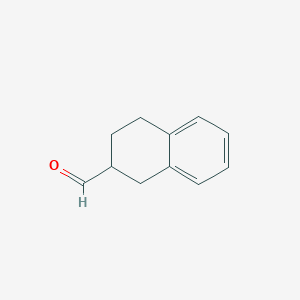

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde

Descripción

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde (CAS: 81292-68-4) is an aliphatic aldehyde derivative of tetrahydronaphthalene, a partially hydrogenated naphthalene structure. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.212 g/mol . The compound features a carbaldehyde group (-CHO) at the 2-position of the tetrahydronaphthalene ring, which influences its reactivity and applications in organic synthesis.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITHCUPIPFVCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81292-68-4 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Aldol Condensation with Ethyl Formate

A widely documented method involves the reaction of 1-tetralone with ethyl formate under basic conditions. This two-step process begins with the deprotonation of 1-tetralone using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for 30 minutes. The intermediate enolate is subsequently treated with ethyl formate at 25°C for 3 hours, yielding 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde with an 88% isolated yield.

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Starting Material | 1-Tetralone |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C (Step 1); 25°C (Step 2) |

| Reaction Time | 0.5 hours (Step 1); 3 hours (Step 2) |

| Yield | 88% |

This method prioritizes selectivity for the aldehyde functional group at the 2-position, avoiding over-oxidation or ring-opening side reactions. The use of NaH ensures efficient enolate formation, while THF provides a polar aprotic medium conducive to nucleophilic acyl substitution.

Oxidation of Substituted Benzyl Alcohols

Alternative routes involve the oxidation of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)methanol. Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature selectively oxidizes the alcohol to the corresponding aldehyde. After 4 hours, filtration and chromatographic purification yield the product with 90% efficiency. While this method is effective, scalability is limited by the cost of MnO₂ and the need for rigorous solvent drying.

Catalytic and Enantioselective Approaches

Phase-Transfer Catalysis

Recent patents describe the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in multi-step syntheses involving epichlorohydrin and tert-butylamine. Although primarily developed for nadolol intermediates, these techniques highlight the potential for adapting asymmetric catalysis to this compound production. For instance, osmium tetroxide (OsO₄)-mediated dihydroxylation of naphthalene derivatives followed by selective oxidation could enable enantiomerically enriched aldehyde synthesis.

Analytical Validation and Quality Control

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the aldehyde proton resonance at δ 9.8–10.2 ppm (¹H NMR) and the carbonyl carbon at δ 190–200 ppm (¹³C NMR). Infrared (IR) spectroscopy identifies the characteristic aldehyde C=O stretch at 1,710–1,740 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) ensures purity, with the molecular ion peak (m/z 160.21) corresponding to the compound’s molecular weight.

Industrial-Scale Considerations

Laboratory methods require optimization for industrial production. Continuous flow reactors could enhance the Aldol condensation’s efficiency by improving heat transfer and reducing reaction times. Solvent recovery systems and catalytic recycling (e.g., NaH regeneration) are critical for cost-effectiveness .

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis:

THN-2-CHO serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various pharmaceuticals and agrochemicals due to its reactive aldehyde group, which can participate in condensation reactions and other transformations.

Reactions:

Common reactions involving THN-2-CHO include:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to alcohols or other derivatives.

- Substitution Reactions : The compound can undergo nucleophilic substitution to yield various substituted derivatives.

Biological Studies

Biological Activity:

Research has indicated that THN-2-CHO may exhibit biological activity relevant to medicinal chemistry. Its interactions with biological systems are under investigation for potential therapeutic applications. Notably, it has been studied for enzyme inhibition properties, particularly against cytochrome P450 enzymes .

Case Studies:

- Enzyme Inhibition Assays : THN-2-CHO has shown potential in inhibiting specific enzymes involved in drug metabolism, which could lead to enhanced pharmacological profiles for drugs when used as a co-administered agent.

- Metabolic Pathways Investigation : Understanding how THN-2-CHO and its derivatives are metabolized can help optimize their pharmacokinetic properties for drug development purposes.

Industrial Applications

Solvent Properties:

Due to its stability and ability to dissolve a wide range of substances, THN-2-CHO is employed as a solvent in various chemical reactions. Its use as a solvent facilitates the synthesis of other compounds by providing an effective medium for reactants.

Production of Fine Chemicals:

THN-2-CHO is also utilized in the production of fragrances and flavors within the fine chemicals industry. Its unique chemical properties allow it to serve as a precursor for synthesizing aromatic compounds that are essential in these applications.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its ability to undergo various chemical reactions due to the presence of the aldehyde group and the partially hydrogenated naphthalene ring. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .

Comparación Con Compuestos Similares

1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde (CAS 50493-08-8)

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.196 g/mol

- Key Differences: Contains an additional ketone group (1-oxo) adjacent to the carbaldehyde, making it a chiral compound . Higher polarity due to the oxo group, as reflected in its larger polar surface area (PSA: 34.14 Ų vs. 17.07 Ų for the target compound) .

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde (CAS 41828-13-1)

- Molecular Formula : C₁₁H₁₂O

- Molecular Weight : 160.212 g/mol

- Key Differences :

- The aldehyde group is positioned at the 1-carbon instead of the 2-carbon, altering regioselectivity in reactions. For example, bromination of similar tetrahydronaphthalene derivatives occurs preferentially at the 5- and 8-positions of the benzannelated ring .

- Available commercially with 95% purity, indicating industrial relevance .

2,3-Dihydro-1H-indene-5-carbaldehyde (CAS 96964-44-2)

Reactivity Trends

- Bromination : Substituent position dictates regioselectivity. For example, methyl groups at the 6,7-positions in 6,7-dimethyl-1-oxo-tetrahydronaphthalene direct bromination to the 5- and 8-positions .

- Aldehyde Reactivity : The carbaldehyde group facilitates nucleophilic additions and condensations, as seen in the formation of benzimidazoles .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde | 81292-68-4 | C₁₁H₁₂O | 160.212 | Aldehyde (-CHO) |

| 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde | 50493-08-8 | C₁₁H₁₀O₂ | 174.196 | Aldehyde, Ketone |

| 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 41828-13-1 | C₁₁H₁₂O | 160.212 | Aldehyde |

Actividad Biológica

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde (THN-2-CHO) is an organic compound with the molecular formula C₁₁H₁₂O. Its unique structure, characterized by a partially saturated naphthalene ring and an aldehyde functional group, makes it a candidate for various biological applications. This article delves into the biological activity of THN-2-CHO, exploring its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an aldehyde group (CHO) at the second carbon of the tetrahydronaphthalene framework. The presence of this functional group enhances its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates that compounds similar to THN-2-CHO exhibit significant biological activities, including antioxidant properties, enzyme inhibition, and potential therapeutic effects. The following sections summarize key findings related to its biological activity.

Antioxidant Activity

A study investigating the antioxidant capacity of various tetrahydronaphthalene derivatives highlighted that THN-2-CHO could potentially scavenge free radicals due to its reactive aldehyde group. This property is crucial in mitigating oxidative stress-related diseases.

Enzyme Interactions

THN-2-CHO has been shown to interact with various enzymes:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have demonstrated the ability to elevate brain anandamide levels by inhibiting FAAH, suggesting a potential role in pain management and neuroprotection .

- Modulation of Enzyme Activity : The aldehyde group may facilitate covalent interactions with enzyme active sites, altering their functionality and providing insights into drug design.

Case Studies

Several studies provide evidence of the biological activity of THN-2-CHO and its derivatives:

- Antioxidant Studies : A comparative analysis of THN derivatives showed that those with aldehyde functionalities exhibited enhanced radical scavenging activities compared to their non-aldehyde counterparts. This suggests that THN-2-CHO may serve as a scaffold for developing novel antioxidants .

- Pharmacological Research : In a study focusing on melanocortin receptors, derivatives of tetrahydronaphthalene were developed as selective agonists. These findings indicate that modifications to the THN structure can lead to compounds with specific biological targets .

- Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective effects through mechanisms involving oxidative stress reduction and modulation of apoptotic pathways. These findings suggest that THN-2-CHO could be investigated for similar neuroprotective applications .

The mechanisms through which THN-2-CHO exerts its biological effects are still under investigation but may include:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to altered activity.

- Radical Scavenging : The chemical structure allows for stabilization of radical species, contributing to antioxidant effects.

Comparative Analysis Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives followed by oxidation. Key parameters include solvent selection (e.g., toluene or cyclohexane), catalyst type (Pd/C or PtO₂), and reaction temperature control (50–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product . Analytical validation using GC-MS or HPLC with certified reference standards (e.g., Chem Service Inc. solutions) ensures purity ≥98% .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as harmful if inhaled or absorbed. Labs must implement strict PPE protocols (gloves, goggles, fume hoods) and adhere to OSHA/NIOSH guidelines. Storage requires inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Spill management involves neutralization with activated carbon and disposal via licensed hazardous waste facilities . Toxicity data (e.g., LD₅₀ values) should be referenced from NIST or regulatory databases to design risk assessments .

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer : X-ray crystallography or advanced NMR techniques (¹³C DEPT, HSQC) are essential for resolving stereochemical ambiguities. For example, enantiomeric purity of chiral derivatives (e.g., (S)- or (R)-configurations) can be confirmed via chiral HPLC using cellulose-based columns or polarimetric analysis . Computational modeling (DFT or MD simulations) further validates electronic and steric effects influencing reactivity .

Advanced Research Questions

Q. What experimental strategies address contradictions in thermodynamic data (e.g., ΔfH°gas) for this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°gas) often arise from differences in calorimetric vs. computational methods. Researchers should cross-validate data using bomb calorimetry under controlled conditions (NIST protocols) and compare results with high-level ab initio calculations (e.g., CCSD(T)/CBS). Systematic error analysis (e.g., impurity correction in samples) is critical for reconciling conflicting values .

Q. How can enantioselective synthesis of this compound be achieved for pharmaceutical applications?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) enables enantioselective hydrogenation. For instance, Ru-BINAP catalysts in supercritical CO₂ enhance stereocontrol (up to 95% ee). Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) further purifies enantiomers . Racemic mixtures can be separated using chiral stationary phases in SFC (supercritical fluid chromatography) .

Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?

- Methodological Answer : LC-QTOF-MS with electrospray ionization (ESI) provides high-resolution identification of oxidation byproducts (e.g., carboxylic acids or quinones). Sample preparation involves solid-phase extraction (C18 cartridges) and derivatization with PFBHA (pentafluorobenzyl hydroxylamine) to enhance volatility for GC-ECD analysis. Isotope dilution (e.g., ¹³C-labeled internal standards) improves quantification accuracy in complex matrices .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) involves storing samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 6–12 months. Degradation kinetics are monitored via HPLC-UV (λ = 254 nm) and FTIR to track carbonyl group stability. Arrhenius modeling predicts shelf life, while mass balance studies identify degradation pathways (e.g., photooxidation or hydrolysis) .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic routes?

- Methodological Answer : Multivariate analysis (PCA or PLS) identifies critical process parameters (CPPs) affecting yield and purity. Design of Experiments (DoE) with response surface methodology (RSM) optimizes factors like catalyst loading, solvent ratio, and reaction time. Control charts (e.g., X-bar and R charts) monitor variability in industrial-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.